(Z)-3-[3-(1-benzofuran-2-yl)-1-methylpyrazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide
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Description
(Z)-3-[3-(1-benzofuran-2-yl)-1-methylpyrazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide is a useful research compound. Its molecular formula is C19H16N4O2 and its molecular weight is 332.363. The purity is usually 95%.
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Biological Activity
(Z)-3-[3-(1-benzofuran-2-yl)-1-methylpyrazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide, a synthetic compound featuring a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its therapeutic potential.
Chemical Structure and Properties
The chemical formula of the compound is C19H16N4O2, with a molecular weight of approximately 332.36 g/mol. Its structure incorporates a benzofuran moiety, a pyrazole ring, and a cyano group, which are integral to its biological activity.
Property | Value |
---|---|
Molecular Formula | C19H16N4O2 |
Molecular Weight | 332.36 g/mol |
IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. The key steps include the formation of the pyrazole and benzofuran units, followed by the introduction of the cyano and prop-enyl groups. Recent studies have reported efficient synthetic routes yielding high purity and yield percentages (up to 82%) through methods such as refluxing in anhydrous ethanol with catalytic agents .
Anticancer Properties
Recent research has indicated that derivatives of benzofuran and pyrazole exhibit significant anticancer activity. For instance, compounds similar to this compound have shown efficacy in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Anti-inflammatory Effects
Benzofuran derivatives have been documented to possess anti-inflammatory properties. Studies demonstrate that these compounds can significantly reduce pro-inflammatory cytokines such as TNF-alpha and IL-6. The inhibition of pathways involving NF-kB has been a focal point in understanding their mechanism of action .
Antioxidant Activity
The antioxidant potential of similar compounds has also been explored, revealing their ability to scavenge free radicals and reduce oxidative stress markers in various biological systems. This activity is crucial for protecting cells from damage associated with chronic diseases .
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of benzofuran derivatives on human cancer cell lines. The results showed that certain derivatives led to a significant reduction in cell viability, suggesting potential for further development as anticancer agents .
- Animal Models : In vivo studies demonstrated that administration of benzofuran-based compounds resulted in reduced tumor growth in murine models, alongside improved survival rates compared to control groups .
- Mechanistic Insights : Molecular docking studies have elucidated the binding affinities of these compounds to various targets involved in cancer progression and inflammation, indicating promising therapeutic applications.
Properties
IUPAC Name |
(Z)-3-[3-(1-benzofuran-2-yl)-1-methylpyrazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c1-3-8-21-19(24)14(11-20)9-15-12-23(2)22-18(15)17-10-13-6-4-5-7-16(13)25-17/h3-7,9-10,12H,1,8H2,2H3,(H,21,24)/b14-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XATOHQPONXXYAG-ZROIWOOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC3=CC=CC=C3O2)C=C(C#N)C(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C(=N1)C2=CC3=CC=CC=C3O2)/C=C(/C#N)\C(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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